4,4,5,5-Tetramethyl-2-(4'-propoxy-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves the reaction of 4’-propoxy-[1,1’-biphenyl]-4-ylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to yield boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5,3’,5’-Tetramethyl-4,4’-dihydroxybiphenyl: This compound shares a similar biphenyl structure but differs in the functional groups attached to the biphenyl core.
2,2’,6,6’-Tetramethyl-4,4’-biphenol: Another related compound with a tetramethyl-substituted biphenyl structure, used in different chemical applications.
Uniqueness
4,4,5,5-Tetramethyl-2-(4’-propoxy-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a propoxy-substituted biphenyl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-propoxyphenyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-15-23-19-13-9-17(10-14-19)16-7-11-18(12-8-16)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVHQHGKCPXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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